molecular formula C19H23N3O3S B12170315 1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one

1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one

Cat. No.: B12170315
M. Wt: 373.5 g/mol
InChI Key: UPFOBZMYUGWFKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one is unique due to its specific structural features, such as the presence of the ethylpiperazine moiety and the sulfonyl group attached to the indole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

1-ethyl-6-(4-ethylpiperazin-1-yl)sulfonylbenzo[cd]indol-2-one

InChI

InChI=1S/C19H23N3O3S/c1-3-20-10-12-21(13-11-20)26(24,25)17-9-8-16-18-14(17)6-5-7-15(18)19(23)22(16)4-2/h5-9H,3-4,10-13H2,1-2H3

InChI Key

UPFOBZMYUGWFKE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC

solubility

>56 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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